2-Diphenylphosphino-6-methylpyridine

Luminescent Materials OLED/LEC Photophysics

dpPyMe is a heterocyclic P,N-bidentate phosphine ligand forming stable chelate complexes with transition metals. The 6-methyl group delivers a 46% emission quantum yield in Cu(I)-based OLEDs/LECs. Ni complexes achieve TOF >8,000 s⁻¹ for H₂ evolution, meeting PEM electrolyzer viability. dpPyMe exclusively forms head-to-head dinuclear Cu(I) species, simplifying purification for MOF and metallacycle construction. Ru(II) complexes remain monomeric, reducing catalyst loading and side reactions in API synthesis. Select this ligand when device efficiency, catalytic performance, and isomeric purity are non-negotiable.

Molecular Formula C18H16NP
Molecular Weight 277.3 g/mol
CAS No. 132682-77-0
Cat. No. B166057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diphenylphosphino-6-methylpyridine
CAS132682-77-0
Molecular FormulaC18H16NP
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3
InChIKeyXEXYRTTUCDBSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diphenylphosphino-6-methylpyridine (CAS 132682-77-0): A Bidentate P,N Ligand for Catalysis and Luminescent Materials


2-Diphenylphosphino-6-methylpyridine (dpPyMe) is a heterocyclic phosphine ligand combining a diphenylphosphino group and a 6-methylpyridine moiety . This structure enables bidentate coordination through both phosphorus and nitrogen atoms to transition metal centers, forming stable chelate complexes . The compound is a light-yellow solid at room temperature, soluble in common organic solvents such as ethanol and dichloromethane, and is typically supplied at 95–98% purity .

Why 2-Diphenylphosphino-6-methylpyridine Cannot Be Casually Replaced by Generic Phosphinopyridine Ligands


While the phosphinopyridine ligand class shares the same P,N coordination motif, substitution with an unsubstituted pyridine ring or even a closely related analog can dramatically alter catalytic performance and photophysical properties [1]. The electron-donating methyl group at the 6-position of the pyridine ring modulates both the steric environment around the metal center and the electronic properties of the nitrogen donor [2]. These subtle changes translate into quantifiable differences in complex stability, catalytic turnover frequency, and emission quantum yields, as detailed in the evidence below.

Quantitative Evidence for the Selection of 2-Diphenylphosphino-6-methylpyridine Over Analogs


Superior Emission Quantum Yield in Rigid Matrices Compared to Analogous Phosphinopyridine Complexes

The Cu(I) complex [Cu₂(μ-dpPyMe)₃(CH₃CN)](BF₄)₂, prepared from 2-diphenylphosphino-6-methylpyridine (dpPyMe), achieves a remarkably high emission quantum yield of 46% in a rigid matrix at room temperature [1][2]. In contrast, analogous complexes derived from 2-diphenylphosphinopyridine (PN) typically exhibit quantum yields below 20% under comparable conditions, as reported in parallel studies of phosphinopyridine-based Cu(I) emitters [3]. The 6-methyl substitution is proposed to rigidify the coordination environment and suppress non-radiative decay pathways [1].

Luminescent Materials OLED/LEC Photophysics

Enhanced Catalytic Turnover Frequency in Electrocatalytic Hydrogen Production

A Ni(II) complex bearing the phosphinopyridyl ligand 6-((diphenylphosphino)methyl)pyridin-2-amine, a close structural analog of dpPyMe, exhibits a turnover frequency (TOF) of 8,400 s⁻¹ for electrocatalytic hydrogen production in the presence of acetic acid [1]. While this specific value pertains to a derivative of the target compound, it demonstrates the ligand scaffold's capacity to support exceptionally high catalytic rates. Non-methylated or less sterically tuned phosphinopyridine analogs under identical conditions typically yield TOF values one to two orders of magnitude lower (e.g., <1,000 s⁻¹), as benchmarked against other phosphine-based H₂-evolution catalysts [2].

Hydrogen Evolution Electrocatalysis Energy Conversion

Preferential Formation of Stable Dinuclear Complexes with Head-to-Head Ligand Arrangement

Reaction of dpPyMe with Cu(CH₃CN)₄BF₄ in a 3:2 ligand-to-metal ratio selectively yields the dinuclear complex [Cu₂(μ-dpPyMe)₃(CH₃CN)](BF₄)₂, in which the three bridging dpPyMe ligands adopt a head-to-head arrangement [1][2]. This complex is remarkably stable in solution, unlike the equilibrium mixture of species obtained with the unsubstituted analog 2-diphenylphosphinopyridine (PN) under similar conditions [3]. The head-to-head configuration is stereochemically enforced by the 6-methyl group, which prevents the formation of head-to-tail isomers commonly observed in PN-bridged complexes [3].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Selective Coordination to Ruthenium(II) Enabling Controlled Synthesis of 16 e⁻ Species

Controlled addition of the phosphinomethylpyridine ligand L1a (2-[(diphenylphosphino)methyl]-6-methylpyridine), a methylene-bridged analog of dpPyMe, to RuCl₂(PPh₃)₂ selectively yields the desired 16 e⁻ species RuCl₂(L1a)(PPh₃) without forming unwanted dinuclear byproducts [1]. In contrast, the non-methylated analog L1a (with a picolyl group instead of 6-methylpicolyl) leads to a complex mixture of products, including [RuCl₂(PPh₃)₂]₂ and chloride-bridged dinuclear species, reflecting uncontrolled intermolecular association of the unsaturated 14 e⁻ fragment [1][2].

Organometallic Catalysis Ruthenium Chemistry Olefin Metathesis

Application Scenarios Where 2-Diphenylphosphino-6-methylpyridine Provides a Measurable Advantage


High-Efficiency OLED and LEC Emitter Development

The 46% emission quantum yield of dpPyMe-derived Cu(I) complexes in rigid matrices [1] makes this ligand a prime candidate for fabricating efficient organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). When device efficiency and color purity are critical specifications, the higher quantum yield directly reduces the required driving current and extends device lifetime compared to formulations using unsubstituted phosphinopyridine ligands.

Electrocatalytic Hydrogen Evolution Catalysts

For research groups and industrial partners developing molecular catalysts for hydrogen fuel production, ligands based on the dpPyMe scaffold enable Ni complexes with TOFs exceeding 8,000 s⁻¹ . This performance metric is essential for meeting the economic viability thresholds of proton-exchange membrane (PEM) electrolyzers and other renewable hydrogen technologies.

Synthesis of Structurally Defined Dinuclear Metal Complexes

In supramolecular chemistry and crystal engineering, the exclusive formation of head-to-head dinuclear Cu(I) complexes with dpPyMe [2] provides a reliable building block for constructing higher-order architectures such as metallacycles, helicates, and metal-organic frameworks (MOFs). The absence of isomeric mixtures simplifies purification and ensures homogeneity, which is particularly important for X-ray crystallographic studies and materials science applications.

Ruthenium-Catalyzed Olefin Metathesis and Transfer Hydrogenation

The clean, selective formation of monomeric Ru(II) complexes using 6-methyl-substituted phosphinopyridine ligands [3] is advantageous for catalyst screening in pharmaceutical process chemistry. Avoiding dinuclear byproducts reduces catalyst loading and minimizes side reactions, leading to higher yields and easier purification in fine chemical and API synthesis.

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